Halquinols

Description

Historical Trajectories of Quinolone-Based Compounds in Antimicrobial and Antiparasitic Discovery

The genesis of quinolone-based compounds in antimicrobial discovery dates back to the early 1960s with the serendipitous isolation of nalidixic acid. This compound emerged as a byproduct during the synthesis of chloroquine, a known antimalarial agent wikipedia.orgfishersci.cawikipedia.orgciteab.comguidetoimmunopharmacology.org. Chloroquine itself exhibited a range of anti-infective activities, including antiviral, antifungal, and antibacterial effects, in addition to its well-established antimalarial properties wikipedia.org.

Early quinolones, such as nalidixic acid, were characterized by a narrow spectrum of activity, primarily targeting Gram-negative bacteria and finding initial application in treating urinary tract infections fishersci.cawikipedia.orgguidetoimmunopharmacology.org. The subsequent evolution of this class led to the development of fluoroquinolones in the 1980s, which incorporated fluorine atoms at the C-6 position. This structural modification significantly expanded their antibacterial spectrum to encompass both Gram-positive and Gram-negative organisms fishersci.caguidetoimmunopharmacology.org. Beyond their antibacterial efficacy, quinolones, including fluoroquinolones, were recognized for their broader anti-parasitic activities, demonstrating effectiveness against malaria, trypanosomiasis, and certain fungal and viral infections wikipedia.orgfishersci.caciteab.com.

Evolution of Scholarly Interest in Halquinols as a Research Target

Scholarly interest in this compound has evolved primarily due to its multifaceted utility in veterinary medicine. Historically, this compound have been utilized as a broad-spectrum antimicrobial and antiprotozoal agent, as well as a growth promoter in livestock and poultry ontosight.aifishersci.nleasychem.orgnih.govuni.lufishersci.ca. Its efficacy extends across a wide range of pathogens, including various bacteria such as Escherichia coli, Salmonella spp., and Staphylococcus aureus, as well as fungi like Candida albicans and protozoa such as Cryptosporidium parvum ontosight.aifishersci.nl.

The increasing global trend towards phasing out antibiotic growth promoters (AGPs) in animal feed has further intensified research into alternatives, positioning this compound as a potential substitute due to its non-antibiotic antimicrobial properties uni.lufishersci.be.

Table 1: Key Antimicrobial and Antiprotozoal Spectrum of this compound ontosight.aifishersci.nl

| Category | Organisms Targeted |

| Bacteria | Escherichia coli, Salmonella spp., Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pyogenes |

| Fungi | Candida albicans |

| Protozoa | Cryptosporidium parvum |

| Mycoplasma | Significant activity observed (MICs of 3-4 µg/ml) |

Recent research highlights the impact of this compound on growth performance in broiler chickens. A study involving broiler chickens assigned to different dietary groups, including a control and varying concentrations of this compound, demonstrated significant improvements in body weight, growth, and feed conversion ratio (FCR) in groups supplemented with this compound, particularly at 1g/kg feed uni.lufishersci.be.

Table 2: Effect of Dietary this compound Supplementation on Broiler Chicken Performance (Day 35) uni.lufishersci.be

| Dietary Group | This compound Concentration (g/kg feed) | Body Weight ( g/bird ) | Feed Conversion Ratio (FCR) | Net Profit (USD/kg live weight) |

| T0 (Control) | 0 | 674.4 ± 4.82 | Higher (vs. treatment groups) | 0.25 ± 0.19 |

| T1 | 0.5 | 718.3 ± 0.95 | Significantly Lower (P<0.05) | 0.27 ± 0.65 |

| T2 | 0.75 | 743.4 ± 3.00 | Significantly Lower (P<0.05) | 0.28 ± 0.26 |

| T3 | 1 | 793.3 ± 3.47 | Significantly Lower (P<0.05) | 0.30 ± 0.86 |

Note: Data represents mean ± standard error of mean where available. FCR was significantly lower in this compound-treated groups compared to control (P<0.05). Higher body weight, growth, and FCR were observed in T3 compared to other groups (P<0.05). uni.lufishersci.be

Identification of Critical Unaddressed Questions and Research Gaps in this compound Studies

Despite the documented benefits and widespread use of this compound, several critical questions and research gaps remain unaddressed. A significant gap lies in the precise elucidation of the mechanisms by which this compound exert their growth-promoting effects ontosight.ai. While observations indicate enhanced anabolic metabolism and improved nutrient absorption, the underlying molecular and cellular pathways are not fully understood ontosight.aiuni.lu. Further detailed research is needed to unravel these mechanisms, potentially involving its interaction with the gut microbiome and host physiology beyond simple antimicrobial action nih.gov.

Although microbiological studies have not indicated the development of resistance to this compound, concerns have been raised regarding its potential impact on the colonization barrier of the gut microbiome nih.gov. This area requires further in-depth investigation to understand any long-term ecological shifts or unintended consequences on beneficial microbial populations in the animal gut.

Furthermore, in the context of the global movement away from AGPs, comparative research is essential to position this compound effectively against other emerging alternatives, such as essential oils uni.lunih.gov. While some studies suggest this compound' biosafety after withdrawal periods due to the absence of residues uni.lu, continuous and updated research on residue profiles and comprehensive toxicological data in line with modern regulatory standards is crucial, especially given past concerns about outdated and insufficient toxicological data that led to regulatory actions in some regions nih.gov. The evolving regulatory landscape necessitates robust scientific evidence to support its continued and expanded use.

Structure

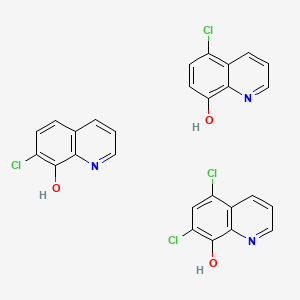

2D Structure

Propriétés

IUPAC Name |

5-chloroquinolin-8-ol;7-chloroquinolin-8-ol;5,7-dichloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO.2C9H6ClNO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;10-7-3-4-8(12)9-6(7)2-1-5-11-9;10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-4,13H;2*1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQBENAYFZFNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)O)N=C1.C1=CC2=C(C=CC(=C2N=C1)O)Cl.C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H17Cl4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90230490 | |

| Record name | Halquinols | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8067-69-4 | |

| Record name | Halquinols [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008067694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halquinols | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for Halquinols and Analogues

The foundational step in producing this compound and related compounds is the synthesis of the quinoline (B57606) ring system. Subsequent steps involve the introduction of halogen atoms and other structural modifications.

Numerous classical and modern synthetic routes exist for the construction of the quinoline nucleus. These methods often involve condensation reactions of anilines or related aromatic amines with carbonyl compounds. Key established techniques include:

Skraup Synthesis: This method involves the condensation of glycerol (B35011) with aniline (B41778) (an aromatic amine) in the presence of concentrated sulfuric acid and an oxidizing agent like nitrobenzene. Glycerol dehydrates to acrolein, which then reacts with aniline, followed by oxidation to form quinoline. iipseries.orgpharmaguideline.com

Doebner-von Miller Synthesis: This reaction condenses two moles of aniline with two moles of acetaldehyde (B116499) in the presence of hydrochloric acid to form a quinoline derivative via a Schiff's base intermediate. pharmaguideline.com

Friedländer Synthesis: This technique involves the condensation of o-aminobenzaldehyde or o-aminoacetophenone with an aldehyde or ketone containing an α-methyl group, typically in an alcoholic sodium hydroxide (B78521) solution. This method is generally used for preparing 2-substituted quinoline derivatives. pharmaguideline.com

Pfitzinger Synthesis: This approach converts isatin (B1672199) to isatoic acid in the presence of a base, which then combines with a ketone to synthesize quinoline-4-carboxylic acid. Subsequent pyrolysis with calcium oxide can remove the carboxylic acid group, yielding substituted quinolines. pharmaguideline.com

Conrad-Limpach-Knorr Synthesis: This method involves the reaction between anilines and β-keto esters (e.g., ethyl acetoacetate) at lower temperatures to yield a β-amino acrylate, which cyclizes to form 4-quinolones. At higher temperatures, 2-quinolones can be formed by cyclizing β-ketoester anilides. iipseries.orgpharmaguideline.commdpi.com

Combes Synthesis: This pathway involves the condensation of 1,3-dicarbonyl compounds with arylamines, leading to a cyclized β-amino enone that is subsequently cyclized with heat to produce quinoline. pharmaguideline.com

Gould-Jacobs Reaction: This method is a classical route for synthesizing quinolin-4-ones, starting from aniline derivatives. mdpi.com

Biere-Seelen Synthesis: Developed in 1979, this procedure begins with Michael's addition of dimethyl acetylenedicarboxylate (B1228247) to methyl anthranilate, forming an enaminoester that cyclizes to a quinolin-4-one in the presence of a strong base. mdpi.com

These diverse synthetic routes provide flexibility in accessing various quinoline scaffolds, which can then be further modified to obtain this compound and their analogues.

The defining characteristic of this compound is the presence of chlorine atoms on the 8-hydroxyquinoline (B1678124) core. The synthesis of this compound primarily involves the electrophilic substitution of chlorine atoms onto the quinoline ring, specifically 8-hydroxyquinoline.

The halogenation process typically utilizes hydrochloric acid (HCl) as the chlorine source and hydrogen peroxide (H₂O₂) as an oxidizing agent under acidic conditions. The resulting product is a mixture of chlorinated derivatives, predominantly 5,7-dichloroquinolin-8-ol (5,7-DCL), 5-chloroquinolin-8-ol (5-CL), and a smaller proportion of 7-chloroquinolin-8-ol (B131973) (7-CL). fao.orgprezi.com

Control over the position and number of chlorine substituents is influenced by several factors, including reaction kinetics, acid strength, and temperature. For instance, specific patent examples demonstrate that varying the concentrations of HCl, H₂SO₄, and H₂O₂ can influence the molar yield and the composition of the chlorinated products.

Table 1: Example Halogenation Outcomes for this compound Synthesis

| Example | Reagents (8-hydroxyquinoline, HCl, H₂SO₄, H₂O₂) | Conditions (Temp, Time) | Molar Yield (%) | Composition (5-CL, 5,7-DCL) |

| 1 | 80g, 400g (30%), 360g (30%), 107g (35%) | 20°C, 2 hours | 89.3 | 33.5% 5-CL, 66.1% 5,7-DCL |

| 2 | 80g, 248g (25%), 134g (40%), 187g (30%)* | 10°C, 3 hours | 90.6 | 33.1% 5-CL, 66.3% 5,7-DCL |

*Note: Example 2 also included 404g of 40% H₃PO₄.

While this compound themselves are characterized by halogen substituents on the quinoline ring, the broader field of quinoline chemistry involves extensive side chain derivatization to create a vast array of structural analogs. These derivatization approaches aim to introduce various functional groups or modify existing ones to alter chemical and biological properties.

For quinoline derivatives, common strategies include:

Alkylation and Acylation: Although the quinoline ring can be deactivated by the nitrogen atom, alkylation and acylation can occur when electron-donating substituents are present on the ring. pharmaguideline.com

Formation of Quaternary Salts: The lone pair of electrons on the nitrogen atom of quinoline allows for the formation of quaternary salts through reaction with acidic solutions or metallic ions. pharmaguideline.com

Modifications at the Hydroxyl Group: For 8-hydroxyquinoline derivatives like this compound, the hydroxyl group can undergo various modifications, such as etherification or esterification, to create prodrugs or alter solubility and bioavailability. General methods for preparing pharmaceutically acceptable derivatives, including salts, esters, enol ethers, and enol esters, are well-established in organic synthesis. google.com

Substitution on the Benzene (B151609) Ring: Electrophilic substitution reactions, such as nitration and further halogenation, can occur on the benzene ring of the quinoline system, typically preferring positions 5 and 8. pharmaguideline.comslideshare.net

These derivatization methods, applied to the quinoline scaffold, enable the synthesis of a wide range of compounds with diverse functionalities, though for this compound specifically, the primary "derivatization" beyond the core structure is the introduction of halogens.

Advanced Synthetic Approaches and Innovations in this compound Production

Modern synthetic chemistry continually seeks to improve efficiency, selectivity, and environmental sustainability in chemical production.

Asymmetric synthesis focuses on producing enantiomerically pure compounds, which is crucial for pharmaceutical and agrochemical industries where chirality often dictates biological activity. While this compound themselves are typically a mixture of non-chiral chlorinated 8-hydroxyquinolines, the broader class of quinoline derivatives includes many chiral compounds.

Advanced asymmetric synthesis applications involving quinoline motifs often utilize chiral ligands and catalysts to induce enantioselectivity. researchgate.netnumberanalytics.com Examples include:

Chiral Ligands with Quinoline Motifs: The synthesis of chiral ligands containing quinoline motifs, such as Schiff base type, oxazolinyl-type, N,N-type, amine-based, and P,N-type ligands, has been a significant area of research. These ligands, when complexed with metals, act as catalysts in various asymmetric transformations. researchgate.net

Asymmetric Catalytic Reactions: Quinoline-based chiral ligands and organocatalysts are employed in a plethora of asymmetric reactions, including carbon-carbon bond formation, allylic reactions, cycloadditions, hydrogenations, and C-H bond arylations. researchgate.netnumberanalytics.comdiva-portal.org

Organocatalysis: Asymmetric organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful and often more environmentally friendly alternative to metal catalysis for synthesizing enantiopure molecules. This approach has seen increasing application in the synthesis of natural products and drug candidates. mdpi.com

These techniques enable the production of complex chiral quinoline structures with high enantiomeric purity, which are vital for specific applications in medicinal chemistry.

The application of green chemistry principles aims to minimize the environmental impact of chemical synthesis by reducing waste, using safer chemicals, and optimizing energy efficiency. acs.orgjptcp.comjddhs.com For this compound and other quinoline derivatives, these principles can be integrated into the synthetic process:

Atom Economy: Designing synthetic methods to maximize the incorporation of all starting materials into the final product is a core principle. This reduces waste by minimizing unwanted byproducts. acs.org

Safer Solvents and Reaction Media: Traditional organic solvents often pose environmental and health hazards. Green chemistry promotes the use of alternative, less hazardous solvents such as water, bio-based solvents, or supercritical CO₂. Solvent reduction or solvent-free reactions are also highly desirable. acs.orgjptcp.comjddhs.com

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for example, by conducting reactions at ambient temperatures or utilizing microwave synthesis, contributes to greener processes. jddhs.comathensjournals.gr

Waste Prevention and Reduction: This is the primary goal of green chemistry, focusing on preventing waste generation rather than treating it after it's formed. This involves careful process design and optimization. acs.orgjddhs.comnih.gov

Catalysis: The use of highly selective catalysts (e.g., transition metal catalysts or organocatalysts) can improve reaction efficiency, reduce energy requirements, and minimize byproduct formation. jddhs.comrsc.org

Implementing these principles in the synthesis of this compound can lead to more sustainable and environmentally responsible production methods.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) investigations are fundamental in drug discovery, providing insights into how chemical modifications influence the biological activity of compounds nih.govwikidata.orgelifesciences.org. For 8-hydroxyquinoline (8-OHQ) derivatives, including this compound, SAR studies have revealed that their diverse biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects, are often mediated by their ability to chelate metal ions, which are essential cofactors for numerous physiological enzymes uni.lumims.comepo.orgwikipedia.orgnih.gov. The precise positioning and nature of substituents on the quinoline scaffold are critical determinants of their potency and selectivity uni.lunih.gov.

Impact of Halogen Substitutions on Biological Activity

The introduction of halogen atoms onto the 8-hydroxyquinoline core significantly impacts the biological activity of these compounds, primarily by modulating their lipophilicity and electronic properties, which in turn affect cell membrane penetration and interaction with biological targets uni.lunih.gov. Studies have consistently shown that halogenation, particularly with chlorine and bromine at positions 5 and 7 of the quinoline ring, generally enhances antifungal and antibacterial activities nih.gov.

For instance, cloxyquin (5-chloro-8-quinolinol, PubChem CID: 2817), a monohalogenated 8-hydroxyquinoline, has demonstrated potent anti-Methicillin-resistant Staphylococcus aureus (MRSA) activity with a minimum inhibitory concentration (MIC50) of ≤ 5.57 μM nih.gov. Dihalogenated derivatives, such as 5,7-dichloro-8-quinolinol (chloroxine, PubChem CID: 2722) and iodoquinol (B464108) (5,7-diiodoquinolin-8-ol, PubChem CID: 3728), exhibit even higher antimicrobial efficacy. Against gonococcal pathogens, these dihalogenated 8-hydroxyquinolines showed remarkably low MIC values: iodoquinol (0.08-0.15 μM), clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline, PubChem CID: 2723) (0.10-0.20 μM), and 5,7-dichloro-8-quinolinol (0.28-0.56 μM). In comparison, the parent 8-hydroxyquinoline (PubChem CID: 69141) showed MIC values in the range of 3.44-13.78 μM against Gram-positive bacteria, diploid fungi, and yeast. The enhanced activity of halogenated compounds is attributed to increased lipophilicity, which facilitates better cellular uptake and interaction with microbial targets uni.lunih.gov.

Table 1: Antimicrobial Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound Name | PubChem CID | Halogen Substitution | Representative MIC Range (µM) | Target Microorganism(s) | Reference |

| 8-Hydroxyquinoline | 69141 | None | 3.44-13.78 | Gram-positive bacteria, fungi, yeast | |

| Cloxyquin (5-chloro-8-quinolinol) | 2817 | 5-Chloro | ≤ 5.57 (MIC50) | MRSA | nih.gov |

| 5,7-Dichloro-8-quinolinol | 2722 | 5,7-Dichloro | 0.28-0.56 | Gonococcal pathogens | |

| Clioquinol | 2723 | 5-Chloro, 7-Iodo | 0.10-0.20 | Gonococcal pathogens, Gram-negative bacteria | |

| Iodoquinol | 3728 | 5,7-Diiodo | 0.08-0.15 | Gonococcal pathogens |

Influence of Quinoline Ring Modifications on Mechanistic Potency

Modifications to the core quinoline ring system of 8-hydroxyquinoline derivatives profoundly influence their mechanistic potency and biological profiles. A key aspect of their mechanism of action often involves metal chelation, and alterations to the quinoline nitrogen and hydroxyl group can impact this ability uni.lunih.gov.

For instance, the deletion or repositioning of the quinoline nitrogen from its bidentate {N,O} donor set, which is crucial for metal complex formation, can lead to a significant reduction or complete inactivation of the compound's biological activity, particularly its multidrug-resistant (MDR)-selective anticancer properties uni.lunih.gov. This highlights that the chelating group formed by the nitrogen and oxygen atoms of the quinoline ring is a necessary, albeit not always sufficient, prerequisite for certain biological effects uni.lunih.gov.

Beyond chelation, other ring modifications can fine-tune activity. Aromatic amide substitution at position 2 (R2) of the quinoline ring can increase lipophilicity and antiviral activity, primarily due to the electron-withdrawing nature of the anilide substituents uni.lunih.gov. Conversely, introducing electron-withdrawing substituents at position 5 (R5) can enhance anticancer activity uni.lu. However, bulky or highly polar substitutions, such as a sulfonic acid group (e.g., sulfoxine), at position 5 can decrease cytotoxicity by hindering cell permeability uni.lu. The specific scaffold of 5,8-quinolinedione (B78156) has been identified as responsible for the antimicrobial effects of certain quinolinequinone derivatives. Furthermore, the position of the hydroxyl group on the quinoline ring is critical, with derivatives possessing an 8-hydroxy group generally exhibiting stronger antifungal activity compared to those with a 4-hydroxy group mims.com.

Role of Side Chain Derivatization in Modulating Target Interactions

Side chain derivatization on the 8-hydroxyquinoline scaffold offers a versatile approach to modulate target interactions, thereby influencing the specificity, potency, and pharmacokinetic properties of the compounds. These modifications can impact how the molecule binds to enzymes, receptors, or other biological targets.

One notable strategy involves the introduction of glucoconjugates, which can serve as prodrugs and lead to increased anticancer activity of 8-OHQs uni.lu. This approach can improve solubility and bioavailability, allowing for more effective delivery to target sites.

The nature and position of side chains can also dictate specific enzyme inhibition. For example, Mannich bases with specific substitutions at position 7 (R7) of 5-chloro-8-hydroxyquinoline (B194070) have shown enhanced activity against matrix metalloproteinases 2 and 9, enzymes involved in cancer metastasis uni.lu. Similarly, the presence of branched aromatic substituents at R7 in 8-OHQ-derived HIF prolylhydroxylase inhibitors has been shown to enhance their inhibitory activity uni.lunih.gov.

However, the introduction of certain heteroatoms into the side chain of highly selective derivatives can be detrimental, leading to a decrease in their selectivity ratios nih.gov. This suggests a delicate balance in side chain design, where specific functional groups are required for optimal interaction. The length and nature of alkyl chains can also play a role in modulating binding affinity. For instance, the presence of a hydrophobic alkyl chain can enhance anticancer activity by improving the compound's binding affinity to its target receptor wikipedia.org. A specific example is 5-(quinolin-8-yloxy)pentanoic acid, which demonstrated potent anticancer activity attributed to its pentanoic acid side chain wikipedia.org. Furthermore, the chain length can influence molecular flexibility, as observed in umbelliferone (B1683723) derivatives where a 4-carbon spacer exhibited superior antifungal activity compared to a 2-carbon spacer mims.com.

Molecular and Cellular Mechanisms of Action

Cellular Pathway Perturbations in Target Organisms

Modulation of Fungal Cell Wall Synthesis Pathways

Halquinols interfere with the synthesis of fungal cell walls, which is crucial for inhibiting the growth and reproduction of fungi. fishersci.befishersci.ca This interference is a key aspect of their antifungal activity. Derivatives of 8-hydroxyquinoline (B1678124), the structural basis of this compound, have demonstrated efficacy against fungal cell walls. epo.org Beyond the cell wall, some studies suggest that these compounds may also target the fungal cell membrane in species such as Candida and dermatophytes. epo.org

Research findings indicate that this compound exhibit both fungistatic and fungicidal properties depending on the fungal species and concentration. For instance, they show fungistatic activity against Candida albicans and Microsporum canis, while demonstrating fungicidal activity against Trichophyton mentagrophytes. epo.org This suggests a multifaceted interaction with fungal cellular structures and processes.

Interference with Parasitic Metabolic Processes

This compound possess significant antiparasitic capabilities, notably by interfering with the metabolic processes vital for the survival and reproduction of parasites. The compound is known to have antimalarial effects, where its mechanism involves disrupting the life cycle of malarial parasites and consequently blocking their reproduction and transmission. fishersci.be Furthermore, this compound are broadly classified as antiprotozoal substances. sigmaaldrich.comontosight.ai Chloroxine, a compound also referred to as halquinol(s), demonstrates antiprotozoal properties and has been shown to be effective against Trichomonads. fishersci.comnih.gov These actions highlight this compound' ability to disrupt essential metabolic pathways unique to parasitic organisms.

Mechanistic Mode of Action in Specific Pathogen Taxa

This compound are classified as quinolines, exhibiting broad-spectrum antimicrobial activity. nih.govontosight.aiepa.gov It is important to note that their mechanism of action differs from that of traditional quinolone antibiotics. nih.govsigmaaldrich.comepa.govnih.gov

Antibacterial Mechanistic Investigations

The antibacterial mechanism of this compound primarily involves non-specific chelation. This compound can bind to important metal ions, rendering them unavailable for bacterial utilization, thereby inhibiting bacterial growth. fishersci.befishersci.ca This chelation effect assists other antibacterial drugs in inhibiting harmful bacteria and contributes to regulating the balance of the intestinal microecology. fishersci.be

Beyond chelation, this compound have been reported to disrupt bacterial DNA and enzyme systems. A significant aspect of their antibacterial action is the inhibition of respiratory enzymes located in the cytoplasmic membrane of target organisms. nih.govontosight.aiepa.gov This interference with essential enzymatic functions leads to bacterial death. epa.gov

Studies have provided quantitative data on the reduction of bacterial populations by this compound. For example, in weaned pigs, supplementation with this compound at concentrations of 180 or 240 ppm significantly decreased the abundance of coliform and Escherichia coli (p < 0.01) compared to control groups. In broiler chickens, dietary supplementation with this compound also led to reduced counts of Escherichia coli, Salmonella, and Staphylococcus aureus (except for Staphylococcus aureus in one specific comparison).

Table 1: Effect of this compound on Bacterial Counts in Weaned Pigs

| Treatment Group | Coliform Levels (D10) | E. coli Levels (D10) |

| Control | Higher | Higher |

| This compound (180 ppm) | Significantly Lower (p < 0.01) | Significantly Lower (p < 0.01) |

| This compound (240 ppm) | Significantly Lower (p < 0.01) | Significantly Lower (p < 0.01) |

Antifungal Mechanistic Investigations

As detailed previously, this compound interfere with fungal cell wall synthesis, thereby inhibiting the growth and reproduction of fungal pathogens. fishersci.befishersci.ca They exhibit both fungistatic and fungicidal effects against various fungal species, including Candida species and dermatophytes. epo.org The action of 8-hydroxyquinoline derivatives, including components of this compound, has been linked to direct effects on the fungal cell membrane. epo.org Chloroxine, a related compound, is also noted for its fungistatic properties and effectiveness against Candida and Candida albicans. fishersci.comnih.gov

Antiparasitic Mechanistic Investigations

This compound demonstrate antiparasitic activity primarily by disrupting the life cycle and metabolic processes of parasitic organisms. In the context of malaria, this compound interfere with the malarial parasite's life cycle, preventing its reproduction and transmission. fishersci.be This interruption of the parasitic life cycle is a critical mode of action. The compound's broad antiprotozoal properties are also evident in its effectiveness against parasites such as Trichomonads. fishersci.comnih.gov

Molecular-Level Interactions with Biomolecules

At a molecular level, this compound engage in several critical interactions with biomolecules within target pathogens. A prominent interaction is their unique non-specific chelation effect, where this compound bind to important metal ions. fishersci.befishersci.ca This binding renders these essential metal ions unavailable for bacterial metabolic processes, thereby inhibiting their growth. fishersci.befishersci.ca

Furthermore, this compound are known to inhibit respiratory enzymes located in the cytoplasmic membrane of target organisms. nih.govontosight.aiepa.gov This direct interaction with enzymes, which are crucial biomolecules for cellular respiration, disrupts vital energy production pathways. The compound's ability to disrupt bacterial DNA and enzyme systems further underscores its molecular-level interactions with fundamental biomolecules essential for pathogen survival and replication. While not a primary mode of action, 8-hydroxyquinoline derivatives, which are structurally related to this compound, have also been shown to bind to albumin, a significant biomolecule.

Resistance Mechanisms and Counter Strategies

Genetic Basis of Halquinols Resistance Development

The genetic underpinnings of antimicrobial resistance typically involve inheritable alterations in bacterial genomes that confer a survival advantage in the presence of an antimicrobial agent. These mechanisms broadly include spontaneous chromosomal mutations, the acquisition of exogenous resistance genes through horizontal gene transfer, and the role of mobile genetic elements in disseminating these determinants. uni.lunih.gov Despite these general principles of resistance development, specific genetic bases for the development of resistance to this compound are not extensively documented in the publicly available scientific literature. Some research has indicated a lack of direct correlation between the use of this compound and the detection of specific antimicrobial resistance genes (ARGs) in certain contexts. epo.org

Target Site Mutations and Their Impact

Efflux Pump Overexpression and Regulatory Mechanisms

Efflux pumps are bacterial membrane-bound transport proteins that actively extrude antimicrobial compounds from the cell, thereby reducing their intracellular concentration to sub-inhibitory levels. inchem.orguni.lunih.govgoogle.comnih.gov Overexpression of these pumps is a significant mechanism of multidrug resistance in many bacterial species and can be triggered by various regulatory mechanisms, including mutations in regulatory genes or induction by the presence of substrates. unirioja.esnih.govnih.gov While efflux pumps represent a widespread mechanism of bacterial resistance, specific research detailing the overexpression of particular efflux pump systems or their precise regulatory mechanisms in response to this compound exposure is not identified in the provided scientific literature.

Horizontal Gene Transfer of Resistance Determinants

Horizontal gene transfer (HGT) is a critical process for the rapid dissemination of antimicrobial resistance genes (ARGs) among diverse bacterial populations, even across different species. This transfer can occur via conjugation (direct cell-to-cell contact), transduction (bacteriophage-mediated transfer), or transformation (uptake of free DNA from the environment). nih.govuni.lugoogle.comcenmed.comresearchgate.net Mobile genetic elements, such as plasmids, transposons, and integrons, often carry these resistance determinants, facilitating their broad dissemination. nih.govuni.luepo.orgresearchgate.netarxiv.orgwho.int Although HGT is a well-established mechanism for the spread of resistance, specific instances or identified resistance determinants transferred via HGT directly conferring resistance to this compound have not been explicitly reported in the available literature. Some studies have noted a lack of correlation between this compound use and the detection of ARGs. epo.org

Biochemical Mechanisms of Resistance to this compound

Beyond genetic alterations, bacteria can develop resistance through various biochemical mechanisms that directly interfere with the antimicrobial's action within the cell. These mechanisms generally include the enzymatic inactivation of the drug or modifications that lead to an altered affinity of the drug for its cellular target. inchem.orguni.lufishersci.comgoogle.com However, detailed biochemical studies specifically elucidating resistance mechanisms to this compound are not widely published.

Enzymatic Inactivation Pathway Research

Enzymatic inactivation is a biochemical mechanism where bacterial enzymes chemically modify or degrade an antimicrobial compound, rendering it ineffective. Classic examples include beta-lactamases, which hydrolyze beta-lactam antibiotics, or various aminoglycoside-modifying enzymes. inchem.orguni.lugoogle.com Despite the prevalence of this resistance strategy for many antimicrobials, specific enzymatic inactivation pathways or enzymes that directly inactivate this compound have not been detailed in the scientific literature.

Altered Target Affinity Studies

Altered target affinity refers to changes in the bacterial cellular target that reduce its binding capacity for the antimicrobial agent, thereby diminishing the drug's inhibitory effect. uni.lufishersci.comscielo.br this compound' primary mode of action involves inhibiting respiratory enzymes in the cytoplasmic membrane. inchem.orgunirioja.esscielo.org.pefao.org However, specific research findings detailing how the affinity of these respiratory enzymes for this compound might be altered in resistant bacterial strains, or the precise molecular changes responsible for such altered affinity, are not available in the provided scientific information.

Data Tables:

Given the consistent reporting that this compound induces minimal resistance and the absence of detailed specific research findings on its resistance mechanisms in the provided sources, it is not possible to generate interactive data tables with detailed research findings on this compound-specific resistance mechanisms (e.g., MIC values for resistant strains, specific mutation frequencies, or efflux pump activity data related to this compound). The available information primarily states the lack of such specific findings.

Research into Overcoming this compound Resistance

While this compound are generally associated with a low incidence of resistance, research into overcoming antimicrobial resistance, in general, provides a framework for potential strategies should resistance emerge or to enhance existing efficacy. The mechanisms of quinolone resistance, a class to which this compound belong, typically involve gene mutations in bacterial DNA gyrase and topoisomerase IV, active drug excretion systems (efflux pumps), and plasmid-mediated resistance uni.lu.

Combination Strategies with Other Mechanistic Agents

Combination therapy is a well-established approach to combat antimicrobial resistance by targeting multiple pathways or enhancing the activity of existing agents. For this compound, research has explored its interaction with other compounds, particularly in the context of improving antimicrobial efficacy.

A relevant area of investigation involves the in vitro interaction between essential oil compounds (EOCs) and this compound against zoonotic pathogenic bacteria wikipedia.org. This research aims to leverage the antimicrobial properties of essential oils, which are often noted for their ability to inhibit several metabolic pathways and damage cellular structures, and their potential to act as resistance-modifying agents wikipedia.orgfishersci.se. Such combinations could potentially lower the required concentration of antimicrobial agents, thereby mitigating resistance development wikipedia.org.

Furthermore, comparative studies have evaluated the efficacy of this compound alongside phytobiotics (plant-derived compounds) in animal husbandry. For instance, studies in broiler chickens have compared this compound with phytobiotics like Piper betle and Persicaria odorata leaf meal, observing positive modulations in gut morphology, improved digestibility, and reduced pathogenic bacteria such as Escherichia coli, Salmonella, and Staphylococcus aureus uni.lunih.gov. While these studies primarily focus on performance enhancement and gut health, they indirectly explore the potential for synergistic effects or alternative strategies that could contribute to maintaining antimicrobial efficacy.

Table 1: Comparative Efficacy of this compound and Phytobiotics on Pathogenic Bacteria in Broiler Chickens

| Treatment Group | Reduced E. coli Count | Reduced Salmonella Count | Reduced Staphylococcus aureus Count |

| This compound (HAL) | Yes uni.lu | Yes uni.lu | No (compared to control) uni.lu |

| Phytobiotics (Po8, Pb4) | Yes uni.lu | Yes uni.lu | Yes uni.lu |

Note: Data derived from comparative studies, indicating effects on bacterial populations rather than direct resistance reversal.

Design of Novel this compound Analogues to Circumvent Resistance

The development of novel analogues involves modifying the chemical structure of an existing compound to enhance its activity, overcome resistance mechanisms, or improve its pharmacokinetic properties. In the broader context of quinolone antimicrobials, the design of new quinolones to combat resistant strains is a recognized strategy uni.lu.

However, specific detailed research on the design of novel this compound analogues aimed at circumventing existing this compound resistance is not extensively documented in the provided literature. This aligns with the repeated observation that this compound exhibit minimal resistance development wikipedia.orgsigmaaldrich.comuni.luuni.lu. The inherent low resistance profile of this compound may reduce the immediate impetus for extensive research into resistance-circumventing analogues compared to antimicrobials facing significant resistance challenges. Nevertheless, such an approach would typically involve structural modifications to bypass efflux pumps, alter target binding sites, or evade enzymatic inactivation if these resistance mechanisms were to become prevalent.

Preclinical Pharmacokinetic and Metabolic Research Mechanistic Focus

Absorption and Distribution Studies in Preclinical Models

Research into the preclinical pharmacokinetics of Halquinols has consistently demonstrated its rapid absorption and subsequent distribution in various animal models. fishersci.comuni.lu

In vitro permeability assays are fundamental tools in preclinical research, providing an efficient system for evaluating the effects of chemical and drug compounds on cell adsorption, transport, and permeability. sigmaaldrich.comnih.gov These assays often utilize model systems such as endothelial cell monolayers cultured on semi-permeable membranes, which form adherent and tight junctions, mimicking in vivo microvascular endothelium. sigmaaldrich.comontosight.ai Techniques like Transwell® and electric cell-substrate impedance sensing (ECIS) assays are widely employed to assess trans-endothelial permeability. ontosight.ai While general methodologies for in vitro permeability studies are well-established, specific detailed findings regarding this compound' permeability in such model systems are not extensively reported in current literature. ontosight.ai

Tissue distribution profiling in animal models is a critical aspect of preclinical pharmacokinetics, offering insights into where a compound and its metabolites accumulate within the body. This involves administering the compound to animal models (e.g., rats, dogs, mini-pigs, swine) and subsequently quantifying the compound and its metabolites in various tissues and biological fluids over time. fishersci.com Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly used for the quantification of compounds in plasma and tissues. fishersci.com For this compound, studies in swine, rats, and mini-pigs have indicated rapid absorption with peak plasma concentrations typically observed within 1 to 6 hours post-oral administration. fishersci.comuni.lu While specific quantitative data on this compound' distribution across a broad range of tissues is limited, additional characterization of its metabolites has been performed in key organs such as the liver and kidney.

Biotransformation and Metabolite Identification Research

The biotransformation of xenobiotics, including drug compounds like this compound, is a crucial process primarily occurring in the liver and other tissues, leading to the formation of metabolites. This process aims to facilitate the elimination of compounds from the body by converting them into more hydrophilic forms.

This compound undergo significant biotransformation in preclinical models, primarily through conjugation reactions. The predominant metabolic pathways identified involve the formation of glucuronide and sulfate (B86663) conjugates. fishersci.comuni.lu Specifically, major metabolites detected in swine tissues include 5-chloro-8-hydroxyquinoline (B194070) glucuronide (5-CHQG) and 5,7-dichloro-8-hydroxyquinoline glucuronide (5,7-DCHQG). In addition to these, a glucose conjugate of 5,7-DCL, along with various other hydroxy and dechlorinated metabolites, have been identified in the liver and kidney. These newly characterized metabolites typically constitute a small fraction (< 10%) of the total radioactivity in any given tissue.

The rapid conversion of parent this compound to these conjugate forms is a consistent finding across different laboratory animals, including rats, dogs, and mini-pigs. fishersci.com

Table 1: Identified Major Metabolites of this compound

| Metabolite Name | Conjugation Type | Component Derived From | Preclinical Systems Detected In |

| 5-chloro-8-hydroxyquinoline glucuronide | Glucuronide | 5-chloro-8-quinolinol | Swine |

| 5,7-dichloro-8-hydroxyquinoline glucuronide | Glucuronide | 5,7-dichloro-8-quinolinol | Swine |

| Glucose conjugate of 5,7-DCL | Glucose conjugate | 5,7-dichloro-8-quinolinol | Liver and Kidney (Swine) |

| Hydroxy and Dechlorinated Metabolites | Oxidation/Reduction | This compound components | Liver and Kidney (Swine) |

The characterization of metabolites involves identifying their chemical structures and assessing their biological activity (whether they are active or inactive). Research methodologies for metabolite identification often employ advanced analytical techniques such as accurate mass UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) instruments, which offer high sensitivity and rapid scanning capabilities, making them well-suited for identifying metabolites present in complex biological matrices. LC-MS/MS methods are specifically validated for determining the concentrations of parent compounds and their metabolites in plasma. fishersci.com Semi-quantitative methods can also be applied for rapid and comprehensive identification and pharmacokinetic analysis of potential active ingredients and their metabolites. While the structures of several this compound metabolites have been elucidated, their specific pharmacological activity (i.e., whether they retain or lose the parent compound's activity, or if they possess novel activities) is not explicitly detailed in the available preclinical research findings. The importance of characterizing metabolites to determine if they are less toxicologically or microbiologically active than the parent compound for risk assessment is recognized in general veterinary drug residue evaluation.

Cytochrome P450 (CYP) enzymes constitute a superfamily of heme-containing proteins that play a primary role in Phase I metabolism, catalyzing diverse oxidation reactions of xenobiotics, including drugs. These enzymes are predominantly found in the endoplasmic reticulum of liver cells (microsomes) but are also present in other tissues throughout the body. By hydroxylation, CYP450 enzymes convert xenobiotics into more hydrophilic derivatives, facilitating their excretion.

In the context of this compound' biotransformation, while the specific CYP isoforms involved are not detailed, the formation of hydroxy metabolites suggests the involvement of Phase I oxidative metabolism. Furthermore, the extensive formation of glucuronide and sulfate conjugates points to the significant role of Phase II biotransformation enzymes, such as UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs). An in vitro study noted that sulfate conjugates of 5,7-DCL were not observed, leading to the hypothesis that 5,7-DCL might not be a substrate for sulfotransferase enzymes in vitro, or that the incubation conditions strongly favored glucuronidation as a conjugation pathway. fishersci.com This highlights the interplay and potential competition between different biotransformation systems in the metabolism of this compound' components.

Excretion Pathways in Preclinical Models (Research Methodology)

The elimination of this compound and its metabolites from the body occurs via multiple routes, with preclinical research focusing on understanding the relative contributions of renal and biliary excretion pathways. Standard in vivo absorption, distribution, metabolism, and excretion (ADME) study packages typically include mass balance and biliary excretion investigations to determine the primary routes and rates of elimination for both the parent compound and its metabolites. cenmed.com

In contrast to renal excretion, preclinical investigations have indicated that biliary excretion serves as the predominant elimination route for this compound. Research findings have shown that the highest levels of radioactivity associated with this compound were consistently found in bile across all sampling time points, strongly suggesting that biliary excretion is the main pathway for its elimination. wikipedia.org This significant biliary elimination is further supported by observations of fecal excretion. In the aforementioned balance-excretion study in male Wistar rats, a considerable proportion of the administered radioactivity, specifically between 29% and 39% of the dose, was recovered in the feces over a 7-day collection period. wikipedia.org Fecal excretion in such studies often reflects substances that have been absorbed and subsequently excreted into the bile, which then passes into the gastrointestinal tract and is eliminated in the feces. nih.gov To precisely quantify and understand the mechanisms of biliary excretion, research methodologies often employ surgical models such as bile duct cannulation (BDC) in treated animals. cenmed.comnih.gov

Table 1: Excretion of this compound in Male Wistar Rats (7-day cumulative radioactivity) wikipedia.org

| Excretion Pathway | Percentage of Administered Dose (%) |

| Urine | 0.4 - 0.6 |

| Feces | 29 - 39 |

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Halquinols Quantification in Research Matrices

Chromatographic techniques are fundamental for separating and quantifying this compound and their components in diverse research samples. These methods leverage differential partitioning between a mobile and stationary phase to achieve separation. medwinpublishers.com

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantification of this compound due to its high resolving power, sensitivity, and repeatability. ijres.org HPLC methods have been developed for the quantitative estimation of halquinol components, specifically 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol, in various research matrices. researchgate.netresearchgate.net

For instance, a reversed-phase isocratic HPLC method was developed and validated for the quantification of halquinol in pharmaceutical dosage forms, demonstrating linearity for 5-chloroquinolin-8-ol in the range of 12-28 µg/mL and for 5,7-dichloroquinolin-8-ol in the range of 33-77 µg/mL. researchgate.neteurasianjournals.com Another study reported a validated HPLC method for halquinol extraction from chicken liver matrix, employing a C18 reversed-phase column and a MWD-UV detector, achieving a limit of quantification (LOQ) of 0.1 µg/mL and mean recoveries ranging from 57% to 91%. researchgate.net

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | 5-Chloroquinolin-8-ol (Research Application) researchgate.net | 5,7-Dichloroquinolin-8-ol (Research Application) researchgate.net |

| Linearity Range | 12-28 µg/mL | 33-77 µg/mL |

| Column Type | Reversed-phase C18 | Reversed-phase C18 |

| Detector | MWD-UV Detector | MWD-UV Detector |

| LOQ (Chicken Liver) | 0.1 µg/mL researchgate.net | 0.1 µg/mL researchgate.net |

| Mean Recoveries | 57-91% (Chicken Liver) researchgate.net | 57-91% (Chicken Liver) researchgate.net |

Gas Chromatography (GC) is employed for the separation of volatile or derivatizable components of this compound. While less commonly cited for direct quantification of this compound in complex biological matrices compared to HPLC-MS/MS, GC has been investigated for determining specific mono- and dichloro components of halquinol. Early research indicated that GC methods for halquinol components in feed required further development for routine use. researchgate.net For GC analysis, halquinol can be dissolved in methylene (B1212753) chloride or a mild silylating reagent, and specific capillary columns like Vocol or OV-17 are suggested. chromforum.org

Supercritical Fluid Chromatography (SFC) represents a promising alternative to traditional liquid and gas chromatography, particularly for compounds that may decompose at high temperatures (GC) or lack suitable functional groups for HPLC detection. ijarsct.co.in SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, offering advantages such as high efficiency and speed. ijarsct.co.infagg.be While SFC has seen a revival and is increasingly applied in pharmaceutical separations and chiral analysis, specific detailed investigations focusing solely on this compound quantification in research matrices using SFC are less extensively documented in the provided search results. However, the general principles of SFC, such as the ability to adjust selectivity by modifying pressure and temperature, make it a potential area for future this compound research. ijarsct.co.inchromatographyonline.com

Mass Spectrometry Applications in this compound Research

Mass Spectrometry (MS) plays a critical role in this compound research, offering high sensitivity, specificity, and the ability to provide structural information. When coupled with chromatographic techniques, particularly liquid chromatography, it forms a powerful platform for analysis in complex matrices. nih.govmdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the structural elucidation of halquinol metabolites. This technique allows for the separation of metabolites by LC, followed by their fragmentation and detection by MS/MS, providing characteristic spectral patterns that aid in identifying their structures. nih.govnih.gov Strategies for structural elucidation using LC-MS/MS data from complex biological samples often involve structure annotation of mass spectra and retention time prediction. nih.gov The ability to acquire MS/MS spectra enables the confirmation of metabolite structures, with in-silico fragmentation assisting in deducing possible structures through spectral interpretation. nih.gov Furthermore, integrated analytical platforms like UHPLC-MS/MS-SPE (Solid Phase Extraction) coupled with Nuclear Magnetic Resonance (NMR) and MicroED (Micro-Electron Diffraction) are being developed for higher-throughput and more confident metabolite identifications, including for small organic molecules. frontiersin.org

LC-MS/MS is extensively used for the quantitative analysis of this compound and their metabolites in complex biological matrices relevant to research. This includes matrices such as porcine muscle, egg, milk, eel, flatfish, shrimp, chicken liver, and swine plasma. researchgate.netresearchgate.netepa.govdntb.gov.uaresearchgate.netfao.org

A highly sensitive LC-MS/MS method has been developed for the determination and quantification of halquinol, including 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol, in animal-derived food products. This method involved extraction with acetonitrile (B52724) and ethyl acetate, followed by liquid-liquid purification. Analytes were separated on a C18 reversed-phase column using formic acid in water and acetonitrile as mobile phases. The method showed good linearity (R² ≥ 0.9904) and recoveries ranging from 70.6% to 101.7% from various matrices at spiking levels of 5, 10, and 20 µg/kg, with relative standard deviations (RSD) ≤ 8.6%. researchgate.netepa.gov

Another validated LC-MS/MS method for quantifying halquinol residues and its metabolites in livestock and fishery products demonstrated correlation coefficients (R²) exceeding 0.99 and recoveries between 75.59% and 119.36%, with coefficients of variation (CV) from 1.39% to 28.66%, satisfying CODEX guidelines. The limit of quantification (LOQ) was established at 10 µg/kg for pig muscle and 5 µg/kg for other samples. researchgate.net

Table 2: Quantitative LC-MS/MS Performance for this compound in Research Matrices

| Matrix Type | Analytical Method | Linearity (R²) | Recovery Range (%) | RSD/CV (%) | LOQ (µg/kg) | Reference |

| Animal-derived food products | LC-MS/MS | ≥ 0.9904 | 70.6-101.7 | ≤ 8.6 | 5-20 (spiking level) | researchgate.netepa.gov |

| Livestock & Fishery Products | LC-MS/MS | > 0.99 | 75.59-119.36 | 1.39-28.66 | 10 (pig muscle), 5 (others) | researchgate.net |

The challenges in quantifying pharmaceuticals from complex biological matrices include interference from matrix constituents, making sample preparation techniques like preconcentration and isolation crucial. orientjchem.org The use of stable isotopically labeled internal standards is often preferred in quantitative analysis to ensure accuracy and robustness. uab.edu

Imaging Mass Spectrometry for Spatiotemporal Distribution Research

Imaging Mass Spectrometry (IMS) has emerged as a powerful molecular imaging technology, offering the ability to map the spatial distribution of a wide range of small molecules, including drugs and their metabolites, within biological tissues with high molecular specificity and sensitivity. Unlike traditional liquid chromatography-mass spectrometry (LC-MS) which requires tissue homogenization and thus loses spatial information, IMS directly scans biological samples to analyze the spatial distribution characteristics of hundreds of molecules simultaneously on the same tissue section frontiersin.orgnih.gov. This technique is invaluable for understanding the localization patterns of molecular entities within biochemical and biological systems frontiersin.orgoeno-one.eu.

For this compound research, IMS platforms, such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) and Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI), hold significant potential. By visualizing the distribution of this compound and their metabolites within animal tissues, researchers can gain insights into their absorption, distribution, metabolism, and excretion (ADME) profiles at a microscopic level. This spatiotemporal information is crucial for understanding how this compound interact with biological systems, where they accumulate, and how their presence correlates with their observed biological effects. For instance, DESI-MSI has been successfully applied to analyze the spatiotemporal distribution of multiple alkaloids in plant tissues, demonstrating its capability to capture snapshots of metabolite distribution in complex samples frontiersin.org. Similarly, MALDI-MSI has been used to elucidate the spatial distribution of molecules on tissue sections, providing a comprehensive understanding of biochemical changes consortium-psy.com. The ability of IMS to correlate the abundance and localization of specific compounds with histological images further enhances its utility in this compound research, allowing for a more complete picture of their biological fate nih.gov.

Spectroscopic and Spectrometric Methods in this compound Research

Spectroscopic and spectrometric methods are fundamental to the characterization and quantification of this compound. These techniques provide detailed information about the chemical structure, purity, and concentration of the compound in various matrices. Common methods employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, and various forms of Mass Spectrometry (MS). High-resolution mass spectrometry (HRMS) is often used to confirm the identity and purity of this compound .

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for elucidating novel structures, confirming reaction success, and monitoring reactions directly bruker.com. For this compound, NMR is crucial for confirming their purity and structural identity in preclinical studies . Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely applied.

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity through spin-spin coupling libretexts.org. This allows for the assignment of specific proton resonances to particular positions within the quinoline (B57606) ring and its chlorinated derivatives. For instance, chemical shifts are affected by the nearness to electronegative atoms like chlorine and unsaturated groups, providing valuable clues about the substitution patterns in this compound libretexts.org.

¹³C NMR, while less sensitive than ¹H NMR, provides unique signals for each distinct carbon atom in the molecule, offering a robust method for structural confirmation. Studies have reported ¹³C NMR data for polychloro-quinolines, including shift predictions that can be used to accurately identify the carbon framework of this compound nih.gov. The accuracy of predicting chemical shifts in polychloro-heterocyclics using methods like Multiple Substituent Chemical Shifts (MSCS) has been demonstrated, with predictions typically within ±1 ppm nih.gov.

Beyond structural confirmation, NMR can be used for interaction studies. Solution 1D NMR spectra inherently contain information on ligand conformational flexibility and three-dimensional shape, which can impact bioactivity nih.gov. While specific interaction studies involving this compound are not detailed in the provided search results, the general capability of NMR to provide insights into molecular interactions and conformational changes makes it a valuable technique for future research into how this compound interact with biological targets or other molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used, cost-effective, and easily implemented methodology for the identification and quantification of chemical compounds ijprajournal.com. The principle relies on the absorption of UV or visible light by chemical compounds, leading to distinct spectra due to electronic transitions within the molecules ijprajournal.com.

In this compound research, UV-Vis spectrophotometry has been employed for the determination of the compound in various matrices, particularly in pre-mixes and medicated feeding stuffs. An absorptiometric procedure, for example, involves extracting this compound with chloroform, adding iron(III) chloride, and measuring the absorbance of the resulting green chelate solution at 685 nm rsc.orgrsc.org. This method is recommended for routine use in pre-mixes rsc.orgrsc.org.

Furthermore, a UV spectrophotometric method, with a slightly modified extraction procedure, has been recommended for freshly medicated feeds rsc.orgrsc.org. The wavelength used for densitometry in Thin Layer Chromatography (TLC) for quantifying 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol (components of this compound) was selected after acquiring in situ UV spectra of these components, indicating the utility of UV-Vis in method development researchgate.net. The ability of UV-Vis spectroscopy to provide quantitative analysis makes it a valuable tool for quality control and research applications of this compound unpatti.ac.id.

Bioanalytical Method Validation for Research Use

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and reliable method frequently developed and validated for the determination and quantification of this compound and its major components, such as 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol, in various animal-derived food products and biological matrices researchgate.netresearchgate.netepa.govsci-hub.ru.

Key validation parameters for bioanalytical methods include:

Linearity: Demonstrates a proportional relationship between the analyte concentration and the instrument response across a defined working range. For this compound and their metabolites in livestock and fishery products, correlation coefficients (R²) exceeding 0.99 have been consistently achieved, indicating excellent linearity researchgate.netepa.gov.

Accuracy: Measures the closeness of the test results to the true value. Recoveries for this compound in various matrices typically range between 70.6% and 119.36%, satisfying regulatory guidelines researchgate.netepa.govsci-hub.ru.

Precision: Assesses the reproducibility of the method, typically expressed as relative standard deviation (RSD) or coefficient of variation (CV). Intra- and inter-day RSDs for this compound methods have been reported to be ≤8.6% and between 1.39% and 28.66% respectively, meeting validation criteria researchgate.netepa.govsci-hub.ru.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound and its metabolites in various animal products, LOQs have been established as low as 5 µg kg⁻¹ for most samples and 10 µg kg⁻¹ for pig muscle researchgate.net. In chicken liver, an LOQ of 0.1 µg/mL and a detection limit of 0.01 µg/mL were reported for an HPLC method nih.gov.

Selectivity/Specificity: Ensures that the method can accurately measure the analyte in the presence of other components in the matrix.

Stability: Evaluates the stability of the analyte in the matrix under specified storage conditions and during sample processing woah.org.

An example of detailed research findings from a bioanalytical method validation study for this compound and its metabolites in livestock and fishery products using LC-MS/MS is summarized in the table below:

Table 1: Bioanalytical Method Validation Parameters for this compound and Metabolites by LC-MS/MS

| Parameter | Range/Value | Matrix (Examples) | Reference |

| Correlation Coefficient (R²) | > 0.99 | Beef, Pork, Chicken, Egg, Milk, Flat Fish, Eel, Shrimp | researchgate.netepa.gov |

| Recovery (%) | 75.59 - 119.36% (CODEX guidelines) | Beef, Pork, Chicken, Egg, Milk, Flat Fish, Eel, Shrimp | researchgate.net |

| 70.6 - 101.7% (various matrices) | Porcine muscle, egg, milk, eel, flatfish, shrimp | epa.gov | |

| 57 - 91% | Chicken liver | nih.gov | |

| Coefficient of Variation (CV) / RSD (%) | 1.39 - 28.66% (intra- and inter-laboratory) | Beef, Pork, Chicken, Egg, Milk, Flat Fish, Eel, Shrimp | researchgate.net |

| ≤ 8.6% (intra- and inter-day) | Porcine muscle, egg, milk, eel, flatfish, shrimp | epa.gov | |

| Limit of Quantification (LOQ) | 10 µg kg⁻¹ (pig muscle) | Pig muscle | researchgate.net |

| 5 µg kg⁻¹ (other samples) | Beef, Chicken, Egg, Milk, Flat Fish, Eel, Shrimp | researchgate.net | |

| 0.1 µg/mL | Chicken liver | nih.gov |

This rigorous validation ensures that the analytical methods are fit for their intended research purpose, providing reliable data for regulatory assessments and scientific advancements in the field of this compound.

Interactions with Biological Systems and Other Compounds

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents (Mechanistic Studies)

The antimicrobial activity of Halquinol is attributed to a mechanism of action that differs from fluoroquinolone antibiotics nih.gov. While fluoroquinolones act by inhibiting bacterial DNA gyrase and topoisomerase IV, thereby disrupting DNA replication msdvetmanual.comla.govyoutube.com, Halquinol's broad-spectrum activity is proposed to involve the disruption of bacterial cell membranes by binding to phospholipids (B1166683) and lipopolysaccharides mdpi.com. This fundamental difference means that the synergistic or antagonistic behavior observed with fluoroquinolones cannot be directly extrapolated to Halquinol.

Mechanistic studies on the synergistic interactions of Halquinol with other antimicrobials are not extensively documented in publicly available research. However, the study of such interactions in the broader quinolone class provides a framework for potential research avenues. For instance, combinations of fluoroquinolones with beta-lactams have been noted to show synergy against organisms like P. aeruginosa veterinariadigital.com. The rationale behind such combinations is that inhibiting cell wall synthesis with a beta-lactam may facilitate the entry of the quinolone to its intracellular target veterinariadigital.com.

Given Halquinol's distinct mechanism, research would be required to determine its interaction profile. For example, a combination with agents that also target the cell membrane or with those that inhibit protein or nucleic acid synthesis could theoretically result in synergistic, additive, or antagonistic effects. A study involving broiler chickens evaluated the comparative efficacy of diets containing Halquinol and tetracycline, but the research focused on performance and gut health metrics rather than mechanistic synergy against specific pathogens nih.gov. In vitro checkerboard assays and time-kill curve studies are standard methods used to formally assess these interactions and would be necessary to elucidate the profile of Halquinol nih.gov.

| Fluoroquinolone | Combined Agent | Target Organism(s) | Observed Interaction | Potential Mechanism |

|---|---|---|---|---|

| Ciprofloxacin | Beta-lactams (e.g., Ceftazidime) | Pseudomonas aeruginosa | Synergy veterinariadigital.com | Cell wall disruption by beta-lactam may enhance fluoroquinolone penetration to inhibit DNA gyrase. veterinariadigital.com |

| Various Fluoroquinolones | Aminoglycosides (e.g., Gentamicin) | Brucella abortus | Synergy veterinariadigital.com | Inhibition of protein synthesis (aminoglycoside) and DNA synthesis (fluoroquinolone) provides a dual attack. |

| Various Fluoroquinolones | Rifampin | Staphylococcus aureus | Variable (Synergy and Antagonism reported) | Complex interactions involving inhibition of RNA synthesis (Rifampin) and DNA synthesis (fluoroquinolone). |

Interactions with Host Cellular Components (Beyond Primary Pathogen Target Specificity)

Beyond its effects on microbes, the interaction of a therapeutic agent with host cells is a critical area of research. For Halquinol and its parent class of quinoline (B57606) compounds, this involves investigating off-target effects on mammalian cellular structures and signaling pathways.

A significant body of research has focused on the mitochondrial effects of fluoroquinolone antibiotics, revealing a potential for host cell toxicity. Because mitochondria share evolutionary ancestry with bacteria, they possess components analogous to bacterial targets, making them susceptible to certain antibiotics oup.comnih.gov.

Mechanistic studies have shown that bactericidal antibiotics, including quinolones, can induce mitochondrial dysfunction and reactive oxygen species (ROS) overproduction in mammalian cells nih.govresearchgate.netresearchgate.net. Fluoroquinolones specifically have been found to target mitochondrial topoisomerase II, which is essential for the replication and maintenance of mitochondrial DNA (mtDNA) oup.commanufacturingchemist.com. Inhibition of this enzyme can lead to a depletion of mtDNA, compromised mitochondrial activity, and impaired energy production manufacturingchemist.comfixyourgut.com. This disruption of the mitochondrial electron transport chain is a direct cause of increased oxidative stress, which can lead to damage of cellular DNA, proteins, and lipids nih.govmdpi.com.

While these effects are documented for fluoroquinolones like ciprofloxacin, specific research into Halquinol's impact on mitochondrial function is lacking. Given that Halquinol is a quinolone derivative, investigating its potential to induce similar mitochondrial effects is a critical research focus to fully understand its interaction with host cells.

| Observed Effect | Mechanism | Consequence | Supporting Citations |

|---|---|---|---|

| Mitochondrial DNA (mtDNA) Depletion | Inhibition of mitochondrial Topoisomerase II, an enzyme crucial for mtDNA replication and maintenance. | Compromised mitochondrial biogenesis and function; blocked cellular growth. | oup.commanufacturingchemist.comfixyourgut.com |

| Increased Reactive Oxygen Species (ROS) | Disruption of the mitochondrial electron transport chain. | Oxidative damage to cellular components including DNA, lipids, and proteins. | nih.govmdpi.com |

| Decreased Mitochondrial Membrane Potential | Impaired function of the electron transport chain and overall mitochondrial distress. | Reduced ATP production and potential activation of apoptotic pathways. | oup.comnih.gov |

| Reduced Cellular Respiration | Inhibition of electron transport chain complexes encoded by mtDNA. | Decreased oxygen consumption and impaired cellular energy metabolism. | nih.gov |

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous compounds that modulate key cellular signaling pathways mdpi.comnih.gov. These pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR cascades, are fundamental to regulating cell proliferation, differentiation, apoptosis, and inflammation mdpi.com.

Research on novel, structurally complex quinoline derivatives has demonstrated their ability to interfere with these signaling networks. For example, the experimental compound MT477, a thiopyrano[2,3-c]quinoline, was shown to suppress the Ras signaling pathway and inhibit Protein Kinase C (PKC), leading to apoptosis in cancer cells nih.gov. Other quinoline-based molecules have been developed as potent inhibitors of receptor tyrosine kinases that initiate these cascades mdpi.com.

Currently, there is a notable absence of published research focusing specifically on the effects of Halquinol on these host cellular signaling pathways. Understanding whether Halquinol can modulate pathways such as NF-κB (central to inflammation) or MAPK (involved in stress responses and cell proliferation) is essential. Such interactions could have significant implications beyond the compound's antimicrobial activity. This remains a significant knowledge gap and a key area for future preclinical investigation.

Research on Drug-Drug Interactions at a Mechanistic Preclinical Level

The potential for drug-drug interactions (DDIs) is a critical aspect of preclinical drug development, as these interactions can alter a compound's efficacy and safety profile nih.gov. A primary mechanism underlying pharmacokinetic DDIs is the modulation of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs nih.gov.

Preclinical pharmacokinetic studies of Halquinol have been conducted in laboratory animals (rats, dogs) and target species (pigs), showing that the parent compound is absorbed and rapidly metabolized into glucuronide and sulfate (B86663) conjugates fao.org. In vitro metabolism studies have utilized hepatocytes and liver microsomes from various species, including humans, to investigate its metabolic pathways who.int.

However, specific mechanistic DDI studies to identify the CYP isoforms responsible for Halquinol's metabolism, and to determine if Halquinol itself can inhibit or induce these enzymes, are not well-documented in the public domain. Standard preclinical approaches for this involve in vitro assays with a panel of recombinant human CYP enzymes and human liver microsomes nih.govumich.edu. These studies determine key parameters such as which enzymes metabolize the drug (reaction phenotyping) and the drug's potential to interfere with the metabolism of other drugs (CYP inhibition and induction assays) umich.edu. Identifying whether Halquinol is a substrate, inhibitor, or inducer of major CYP enzymes like CYP3A4, CYP2D6, or others is necessary to predict its DDI potential at a preclinical level.

Emerging Research Directions and Future Perspectives

Challenges and Opportunities in Contemporary Halquinols Research

The contemporary research landscape surrounding this compound is characterized by a dynamic interplay of challenges that necessitate innovative solutions and emerging opportunities that promise to expand their utility. As a chemical compound with established antimicrobial, antifungal, and antiprotozoal properties, primarily in veterinary medicine, this compound face scrutiny and competition, yet simultaneously present avenues for advanced scientific exploration and application. alliedmarketresearch.comnih.govresearchgate.net

Challenges in this compound Research

One significant challenge stems from the complex and often stringent regulatory frameworks governing antimicrobial agents in veterinary medicine across different countries. Compliance with these varying regulations can impede market access and limit the expansion of halquinol applications. verifiedmarketresearch.com The presence of alternative antimicrobial agents and treatments in the market also poses a competitive challenge, potentially limiting demand for this compound. verifiedmarketresearch.com

Economic factors, such as production costs and pricing pressures, alongside intense market competition from established players with robust distribution channels, further constrain the research and development efforts. verifiedmarketresearch.com Additionally, a global shift in consumer preferences towards natural or organic products could impact the demand for synthetic antimicrobial agents like this compound, influencing research priorities towards sustainable and perceived "natural" alternatives. verifiedmarketresearch.comresearchandmarkets.commarkwideresearch.com

A critical area of ongoing concern, though not directly implying resistance to this compound specifically, is the broader issue of antimicrobial resistance (AMR) associated with the widespread use of antimicrobials in livestock. While some studies suggest this compound induce minimal bacterial resistance nih.govresearchgate.net, concerns have been raised regarding their potential impact on the colonization barrier in animals scielo.org.pe. Therefore, strengthening research into resistance mechanisms and monitoring resistance development remains a challenge for the broader class of quinolones, which includes this compound. halquinol.net Furthermore, there is a recognized limitation in detailed comparative data, such as studies evaluating different concentrations of this compound against other agents like colistin (B93849), concerning their effects on digestion and microbiome modulation in animals. nih.gov